![molecular formula C10H7ClO2S B1416899 7-氯-3-甲基苯并[b]噻吩-2-羧酸 CAS No. 752135-41-4](/img/structure/B1416899.png)
7-氯-3-甲基苯并[b]噻吩-2-羧酸
概述
描述
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H7ClO2S It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds
科学研究应用
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticancer drugs.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other materials with electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用机制
Target of Action
The primary target of the compound 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair .
Mode of Action
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid interacts with Mcl-1, causing a downregulation of this protein. This interaction prompts a conspicuous apoptotic response in cancer cells .
Biochemical Pathways
The compound affects the apoptosis pathway and the DNA damage repair pathway. By targeting Mcl-1, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid disrupts the normal function of this protein, leading to increased apoptosis and impaired DNA repair .
Result of Action
The action of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid results in DNA damage in cancer cells and a decrease in the resistance factors of these cells for cisplatin, a common chemotherapy drug . The compound also prompts a conspicuous apoptotic response .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
生化分析
Biochemical Properties
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . The interaction between 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid and Mcl-1 involves the prevention of BH3-containing peptides from binding to Mcl-1, thereby inhibiting its anti-apoptotic function . Additionally, this compound has been found to downregulate DNA damage repair proteins such as RAD51 and BRCA2, further influencing cellular responses to DNA damage .
Cellular Effects
The effects of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells, particularly in cisplatin-resistant non-small-cell lung and ovarian cancer cells . By downregulating Mcl-1 and other DNA damage repair proteins, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid enhances the sensitivity of these cancer cells to DNA-damaging agents, leading to increased cell death . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function .
Molecular Mechanism
At the molecular level, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid exerts its effects through several mechanisms. The compound binds to Mcl-1, preventing the binding of pro-apoptotic BH3-containing peptides and thereby inhibiting the anti-apoptotic function of Mcl-1 . This interaction leads to the downregulation of DNA damage repair proteins such as RAD51 and BRCA2, which are critical for homologous recombination and DNA repair . Additionally, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid has been shown to cause DNA damage directly, further promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid remains stable under specific storage conditions, such as being kept in a dark, sealed, and dry environment at temperatures between 2-8°C . Over time, the compound’s ability to induce apoptosis and inhibit DNA repair proteins remains consistent, highlighting its potential for long-term applications in cancer therapy .
Dosage Effects in Animal Models
The effects of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively induce apoptosis and inhibit DNA repair proteins without causing significant toxicity . At higher doses, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid may exhibit toxic effects, including potential damage to healthy tissues . These findings underscore the importance of optimizing dosage levels to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is involved in several metabolic pathways, particularly those related to DNA damage response and apoptosis. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . By downregulating DNA damage repair proteins and promoting apoptosis, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid plays a critical role in modulating cellular responses to DNA damage .
Transport and Distribution
The transport and distribution of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation are critical factors determining its efficacy and potential side effects . Studies have shown that 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid can effectively enter cancer cells and cause DNA damage, highlighting its potential for targeted cancer therapy .
Subcellular Localization
The subcellular localization of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on DNA damage repair and apoptosis . Targeting signals and post-translational modifications play a crucial role in directing 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid to these specific locations, ensuring its optimal function and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid can be achieved through several organic synthesis methods. One common approach involves the chlorination of 3-methylbenzo[B]thiophene-2-carboxylic acid. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 3-Chloro-benzo[B]thiophene-2-carboxylic acid
- 3-Chloro-6-methylbenzo[B]thiophene-2-carboxylic acid
Comparison
Compared to its analogs, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid exhibits unique properties due to the presence of the chlorine atom at the 7-position and the methyl group at the 3-position. These substitutions can significantly influence its chemical reactivity and biological activity. For example, the 7-chloro substitution enhances its ability to interact with specific molecular targets, making it a more potent anticancer agent .
属性
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEJPBOIKNNLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
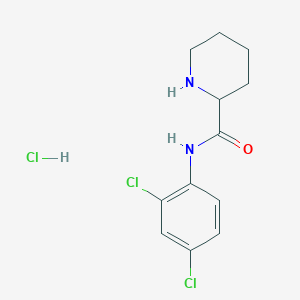
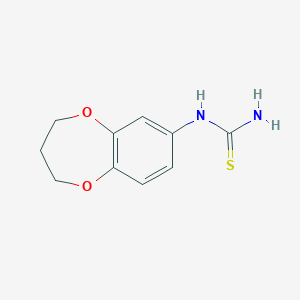
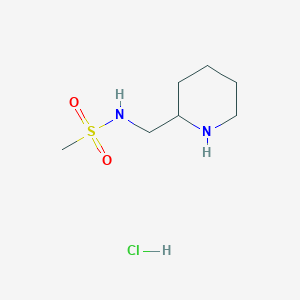
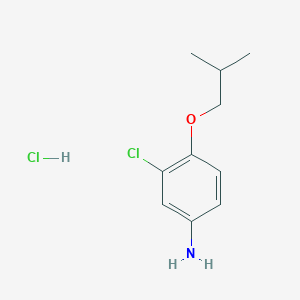
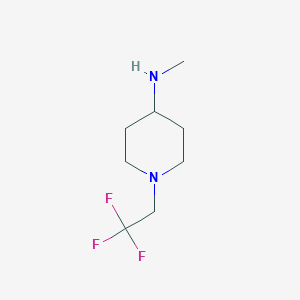


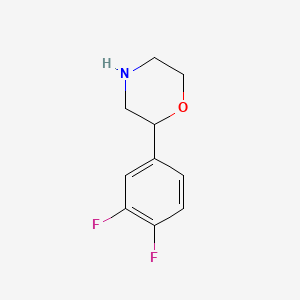
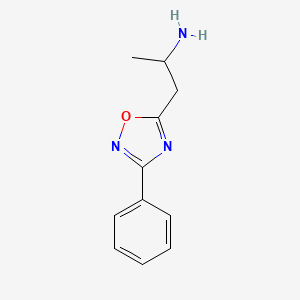
![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)
![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

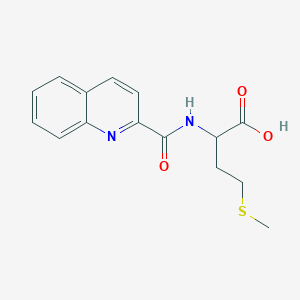
![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)
